molecular formula C11H21N B8279529 3,6,7-Trimethyloctanenitrile

3,6,7-Trimethyloctanenitrile

Cat. No.: B8279529
M. Wt: 167.29 g/mol
InChI Key: XOPLBXMGZYDABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,7-Trimethyloctanenitrile is a branched aliphatic nitrile with the molecular formula C₁₁H₁₉N. Its structure features a nitrile group (-C≡N) at the terminal position of an octane backbone substituted with methyl groups at the 3rd, 6th, and 7th carbon positions.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

3,6,7-trimethyloctanenitrile

InChI

InChI=1S/C11H21N/c1-9(2)11(4)6-5-10(3)7-8-12/h9-11H,5-7H2,1-4H3

InChI Key

XOPLBXMGZYDABL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(C)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it focuses on coumarinolignoids (e.g., Durantins A-C) and flavones (e.g., 5,4'-dihydroxy-3,6,7-trimethoxyflavone) isolated from Duranta repens . Below is a comparison of the structural and functional features of these compounds to highlight the discrepancy with the queried nitrile:

Compound Core Structure Functional Groups Reported Activity
3,6,7-Trimethyloctanenitrile Branched aliphatic nitrile Nitrile, methyl groups No data available
Durantins A-C (1-3) Coumarinolignoids Coumarin-lignan hybrid structures Phosphodiesterase inhibition
5,4'-Dihydroxy-3,6,7-trimethoxyflavone (6) Flavone Hydroxyl, methoxy groups No activity reported

Key Differences:

  • Structural Class: this compound is a nitrile, while the compounds in the evidence are coumarinolignoids and flavonoids.
  • Synthetic Utility: Aliphatic nitriles are typically used as intermediates in organic synthesis, whereas coumarinolignoids and flavones are studied for their medicinal properties.

Critical Analysis of Evidence Relevance

The mismatch arises because:

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